3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. Its structure features a bromine atom and an amino group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is recognized for its significance in various scientific studies, particularly in relation to its synthesis and biological properties.
The compound can be classified under the category of nitrogen-containing heterocycles, with a specific focus on imidazo derivatives. It is often synthesized for research purposes due to its unique structural characteristics and potential pharmacological effects. The molecular formula of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine is , indicating it contains eight carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms .
The synthesis of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-amino-6-bromopyridine with formaldehyde and methylamine under acidic conditions. This method typically requires careful control of temperature and pH to yield the desired product effectively.
Another method reported involves the use of α-bromoketones in a condensation reaction with 2-aminopyridines, which has been shown to produce various substituted imidazo compounds . This approach highlights the versatility of synthetic pathways available for creating imidazo derivatives.
The molecular structure of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine can be visualized as follows:
The structure consists of a fused imidazole ring system with a methyl group at the 7-position and an amino group at the 2-position, contributing to its reactivity and interaction with biological targets .
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine participates in various chemical reactions typical of imidazo compounds. Notably, it can undergo electrophilic aromatic substitution due to the presence of electron-donating groups (such as the amino group) that activate the aromatic ring.
Additionally, this compound can react with electrophiles or nucleophiles in synthetic organic chemistry applications. For instance, it may be employed in coupling reactions or as a precursor for further functionalization to create more complex molecules suitable for pharmaceutical development .
The mechanism of action for compounds like 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine often involves interaction with biological macromolecules such as proteins or nucleic acids. The presence of nitrogen atoms allows for hydrogen bonding and coordination with metal ions or active site residues in enzymes.
Research indicates that imidazo derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism can vary depending on the target; for example, some derivatives may inhibit specific enzyme pathways critical for cell proliferation or survival .
The physical properties of 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine include:
Chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and medicinal research .
3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold represents a privileged nitrogen-bridged bicyclic heterocycle in drug discovery, characterized by a fused five-membered imidazole ring condensed with a six-membered pyridine ring. This architecture confers remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [4]. The scaffold’s significance is exemplified by FDA-approved therapeutics such as the anxiolytic alpidem, the sedative zolpidem, and the gastroprotective agent zolimidine [4] [8]. These drugs leverage the scaffold’s ability to mimic purine bases, facilitating binding to nucleotide-binding sites in enzymes and receptors.
Recent drug discovery campaigns have exploited this scaffold for designing targeted covalent inhibitors (TCIs) in oncology. For instance, Song et al. developed novel imidazo[1,2-a]pyridine-based KRAS G12C inhibitors, where the scaffold served as a rigid backbone to position acrylamide warheads for covalent modification of the mutant cysteine residue . Similarly, imidazo[1,2-a]pyridines functioned as potent CLK1 inhibitors (e.g., compound 9e, IC₅₀ = 4 nM) by forming critical hydrogen bonds with kinase hinge residues (Leu244) and π-π interactions with Phe241, modulating alternative splicing in cancer cells [6]. The scaffold’s synthetic tractability further enables rapid generation of structurally diverse libraries via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction [7].
Table 1: Representative Biologically Active Imidazo[1,2-a]pyridine Derivatives
Compound | Structure | Biological Target | Activity/IC₅₀ | Reference |
---|---|---|---|---|
Zolpidem | Imidazo[1,2-a]pyridine with dimethylamide and methylphenyl substituents | GABAₐ receptor | Sedative (FDA-approved) | [4] |
Telacebec (Q203) | 7-methyl-2-alkylimidazo[1,2-a]pyridine-3-carboxamide | Cytochrome bcc complex (Mtb) | MIC = 0.003 μM (Phase II trial) | [8] |
E242 | 3,6-Disubstituted imidazo[1,2-a]pyridine | CLK1 kinase | IC₅₀ = 296 nM | [6] |
I-11 | Covalent imidazo[1,2-a]pyridine derivative | KRAS G12C mutant | Anticancer (NCI-H358 cells) | |
12 (GBB derivative) | 3-Amino-2-nitroimidazo[1,2-a]pyridine | Colon cancer (HT-29) | IC₅₀ = 4.15 ± 2.93 μM | [7] |
Halogenation, particularly bromination, is a strategic modification enhancing the bioactivity and binding specificity of imidazo[1,2-a]pyridines. Bromine serves dual roles: (1) as a steric and electronic modulator of ring electronics, and (2) as a handle for late-stage derivatization via cross-coupling reactions [2] [5]. The bromine atom at C-6 in 3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine (PubChem CID: 83526331) increases molecular polarizability and influences electron distribution across the fused ring system, potentially enhancing interactions with hydrophobic enzyme pockets [2]. This is evident in antitubercular agents like telacebec, where halogenation boosts potency against Mycobacterium tuberculosis by optimizing interactions with the QcrB subunit of the cytochrome bcc complex [8].
The 3-amino group introduces hydrogen-bonding capabilities critical for target engagement. In anticancer derivatives, this moiety forms essential hydrogen bonds with kinase hinge regions or DNA residues. For example, GBB-synthesized 3-aminoimidazo[1,2-a]pyridines exhibited micromolar cytotoxicity against HT-29 and B16F10 cancer cells, with the amino group enabling interactions with catalytic lysine residues or phosphate backbones [7]. Molecular electrostatic potential (MEP) analyses reveal that the 3-amino group creates localized regions of positive potential, facilitating interactions with negatively charged enzyme surfaces [7]. When combined, the 6-bromo and 3-amino groups create synergistic electronic effects: the bromine withdraws electron density, enhancing the amino group’s nucleophilicity for protonation or hydrogen bonding, while the methyl group at C-7 contributes steric stabilization and lipophilicity [2] [7].
Table 2: Impact of Bromo and Amino Substitutions on Bioactivity
Compound Structural Features | Target/Biological Activity | Key Effects of Substitutions | Reference |
---|---|---|---|
6-Bromo-3-aminoimidazo[1,2-a]pyridine | Anticancer (Cytotoxicity screening) | Bromo: Enhances hydrophobic pocket binding; Amino: Enables H-bonding to kinase hinge | [7] |
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | Kinase inhibition/FLT3 interaction | Bromo: Serves as coupling site; CF₃: Boosts membrane permeability | [5] |
3-Amino-6,7-dibromoimidazo[1,2-a]pyridine | Covalent KRAS G12C inhibitors | Bromo: Positions warhead for cysteine attack; Amino: Stabilizes binding via salt bridges | |
Telacebec (7-methyl-2-alkyl-6-bromo analogue) | Mycobacterial cytochrome bcc | Bromo: Optimizes interactions with QcrB; Methyl: Enhances metabolic stability | [8] |
The therapeutic exploration of imidazo[1,2-a]pyridines began in the 1980s with the development of zolpidem and alpidem, which targeted CNS receptors [4]. Early synthetic routes relied on linear approaches with limited substituent diversity. The advent of multicomponent reactions (MCRs), particularly the GBB reaction in the late 1990s, revolutionized access to 2,3-disubstituted variants, enabling combinatorial synthesis of libraries with variations at critical positions [7]. This methodological leap facilitated systematic SAR studies, revealing the core’s capacity for kinase inhibition, antimicrobial activity, and anticancer effects [4] [6].
Recent innovations focus on targeted covalent inhibitors and energy metabolism disruptors. Song et al. (2024) leveraged scaffold hopping to design imidazo[1,2-a]pyridine-based covalent inhibitors of the oncogenic KRAS G12C mutant. Compound I-11 emerged as a lead, demonstrating potent activity against NCI-H358 lung cancer cells via irreversible binding to the mutant cysteine, validated through cellular assays and molecular docking . Concurrently, derivatives like 9e (CLK1 inhibitor, IC₅₀ = 4 nM) were shown to induce autophagy in SKOV-3 ovarian cancer cells by disrupting serine/arginine-rich protein phosphorylation, a mechanism confirmed via Western blotting and immunofluorescence [6].
In infectious disease research, Moraski et al. optimized 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides achieving nanomolar potency against drug-resistant tuberculosis strains. These compounds inhibit oxidative phosphorylation by targeting QcrB, illustrating the scaffold’s versatility beyond oncology [8]. Modern synthetic advancements, such as NaIO₄/TBHP-promoted (3+2) cycloadditions, now enable efficient C-3 functionalization under mild conditions, further expanding the accessible chemical space .
Table 3: Key Milestones in Imidazo[1,2-a]pyridine Drug Discovery
Time Period | Key Developments | Representative Agents | Impact |
---|---|---|---|
1980s–1990s | First-generation CNS agents | Zolpidem, Alpidem | Established scaffold bioavailability and target versatility |
2000–2010 | MCR-based diversification | GBB-derived libraries | Enabled high-throughput SAR for kinase and antimicrobial targets |
2017–2024 | Targeted covalent inhibitors | KRAS G12C inhibitor I-11 | Demonstrated efficacy against "undruggable" oncogenes |
2020–2025 | Metabolic pathway disruptors | Telacebec (Q203), CLK1 inhibitor 9e | Expanded applications to infectious diseases and autophagy modulation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: